1,2,3,5,6,7-Hexahydro-s-indacene
Overview
Description
1,2,3,5,6,7-Hexahydro-s-indacene is an organic compound found in nature, which is known for its wide range of applications in the scientific field. It is a highly versatile compound that has been used for a variety of purposes, including synthesis, scientific research, and drug development. This compound is also known for its unique biochemical and physiological effects on organisms and is of great interest to scientists.
Scientific Research Applications
- The compound has been mentioned in a patent related to the preparation of 1-ethyl-N- ((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)piperidine-4-sulfonamide and salts thereof . These compounds are used for the treatment and prevention of medical disorders and diseases, most especially by NLRP3 inhibition .
- It has been used in the total synthesis of methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate , a key intermediate in the synthesis of illudalanes . The key step in this strategy is a new method of preparation of indanones from tetralones .
Pharmaceutical Research
Organic Synthesis
Material Science
- The compound is a useful synthetic intermediate . Synthetic intermediates are compounds that are used in the production of other compounds. In this context, “1,2,3,5,6,7-Hexahydro-s-indacene” could be used in the synthesis of a wide range of chemical structures .
- The compound has been mentioned in a patent related to the preparation of sulfonamides . Sulfonamides are a group of compounds that are widely used in medicine for their antibacterial properties .
Chemical Synthesis
Preparation of Sulfonamides
Preparation of Indanones
properties
IUPAC Name |
1,2,3,5,6,7-hexahydro-s-indacene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-3-9-7-11-5-2-6-12(11)8-10(9)4-1/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGHRKGPUUKBPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(CCC3)C=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197806 | |
Record name | s-Indacene, 1,2,3,5,6,7-hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,5,6,7-Hexahydro-s-indacene | |
CAS RN |
495-52-3 | |
Record name | s-Indacene, 1,2,3,5,6,7-hexahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | s-Indacene, 1,2,3,5,6,7-hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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